![molecular formula C12H15ClN2O2 B13898785 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro structures like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds share the spiro connectivity but differ in their functional groups and overall structure. The uniqueness of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of the chloropyridinyl group and the dioxa-azaspiro scaffold, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
8-(6-chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-2-1-10(9-14-11)15-5-3-12(4-6-15)16-7-8-17-12/h1-2,9H,3-8H2 |
Clé InChI |
GAFXBEHLZZCHHP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12OCCO2)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


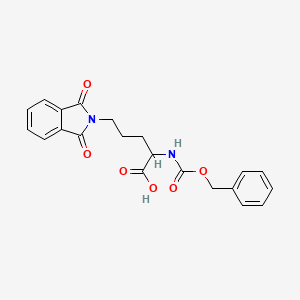
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)
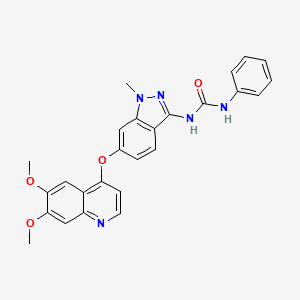

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
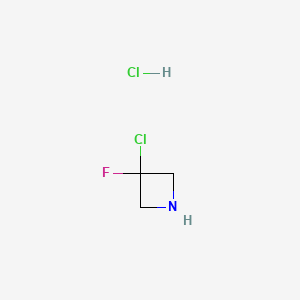
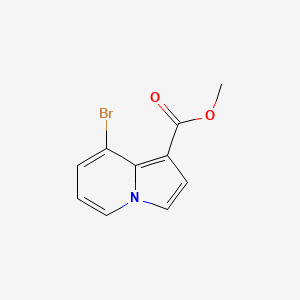
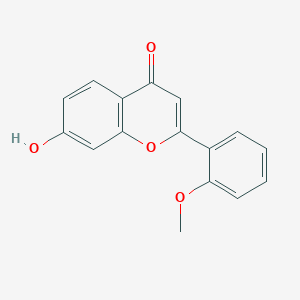
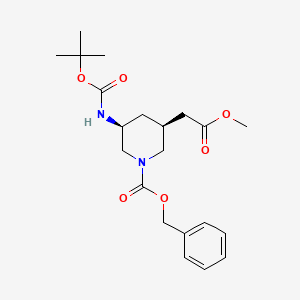
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)

